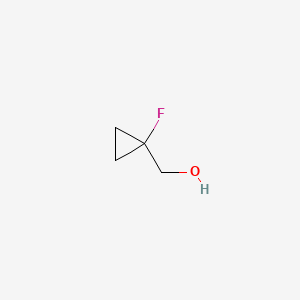

(1-Fluorocyclopropyl)methanol

説明

“(1-Fluorocyclopropyl)methanol” is a chemical compound with the molecular formula C4H7FO . It has an average mass of 90.096 Da and a monoisotopic mass of 90.048096 Da . The compound is also known by its IUPAC name, Cyclopropanemethanol, 1-fluoro- .

Molecular Structure Analysis

The molecular structure of “(1-Fluorocyclopropyl)methanol” consists of a cyclopropyl group (a three-carbon ring) with a fluorine atom and a methanol group attached . The presence of the fluorine atom and the methanol group contributes to the unique properties of this compound.Physical And Chemical Properties Analysis

“(1-Fluorocyclopropyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 102.5±13.0 °C at 760 mmHg, and a vapor pressure of 18.7±0.4 mmHg at 25°C . It has a flash point of 40.9±11.5 °C and an index of refraction of 1.426 . The compound has one hydrogen bond acceptor and one hydrogen bond donor .科学的研究の応用

Intramolecular Hydrogen Bonding

(1-Fluorocyclopropyl)methanol displays unique intramolecular hydrogen bonding, which affects its conformation. This bonding occurs between the fluorine atom and the hydrogen atom of the hydroxyl group, making this rotamer significantly more stable compared to other forms of the molecule (Møllendal, Leonov, & Meijere, 2004).

Reaction Dynamics with Methanol

1-Fluoro-1-bromo-2-arylcyclopropanes react with methanol, exhibiting different behaviors based on the presence of bases or AgNO3. These reactions highlight the influence of electronic effects and structural factors on the reaction pathways (Aksenov & Terent'eva, 1978).

Methanol in Biological Systems

Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. It alters lipid transfer and flip-flop kinetics, crucial for understanding cell membrane behavior and transmembrane protein/peptide studies (Nguyen et al., 2019).

Synthesis of Enantiopure Compounds

Enantiopure (2-fluoro-2-phenlycyclopropyl)methanol is synthesized using lipase-catalyzed reactions, showcasing the potential for producing stereoisomers with high enantiomeric excesses, significant for pharmaceutical and chemical synthesis applications (Rosen & Haufe, 2002).

Methanol as Feedstock in Bioproduction

Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the use of methanol as an essential carbon source in bioproduction. This research has implications for the bioconversion of methanol into useful chemicals (Tuyishime et al., 2018).

α-Fluorination of Ketones

Methanol acts as a solvent in the α-fluorination of ketones, facilitating the transformation of various ketones into α-fluoro derivatives. This process has significant potential in organic synthesis and pharmaceutical applications (Stavber, Jereb, & Zupan, 2002).

Methanol-Derived Carbon in Soil Microorganisms

Soil-dwelling bacteria and fungi utilize methanol-derived carbon, playing a significant role in the biogeochemical cycling of methanol in forest soils. This research contributes to our understanding of the terrestrial methanol sink and soil microbial ecology (Morawe et al., 2017).

Industrial Biotechnology Applications

Methanol-based biotechnology with methylotrophic bacteria has seen significant advancements. These bacteria offer potential for economically competitive bioprocesses using methanol as an alternative carbon source (Schrader et al., 2009).

Safety And Hazards

特性

IUPAC Name |

(1-fluorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEYSMRZZLYOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Fluorocyclopropyl)methanol | |

CAS RN |

154985-93-0 | |

| Record name | (1-fluorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)